molecular formula C12H17NO2 B12980933 (S)-3-Amino-6-phenylhexanoic acid

(S)-3-Amino-6-phenylhexanoic acid

Cat. No.: B12980933
M. Wt: 207.27 g/mol
InChI Key: KPJNDHVABVUHPG-NSHDSACASA-N
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Description

(S)-3-Amino-6-phenylhexanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6-phenylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as hexanoic acid and benzene derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral catalysts or resolving agents.

    Final Product: The final step involves the purification of this compound through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Processes: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-6-phenylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-6-phenylhexanoic acid: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.

    Phenylalanine: An amino acid with a similar phenyl group but a different backbone structure.

    Hexanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.

Uniqueness

(S)-3-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m0/s1

InChI Key

KPJNDHVABVUHPG-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CC(=O)O)N

Origin of Product

United States

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